![molecular formula C17H20N4 B5664679 5-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1H-indole](/img/structure/B5664679.png)
5-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1H-indole
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Overview
Description
The study and development of 1,2,4-triazole and indole derivatives are crucial in the advancement of new pharmaceuticals. These compounds, including 5-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1H-indole, belong to aza-heterocyclic compounds known for their significant biological activities. Combining triazole and indole moieties can potentially yield substances with unique biological properties (Hotsulia, 2019).
Synthesis Analysis
The synthesis of related 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives involves key starting reagents such as pyrrole and indole-3-butanoic acid. Through a series of reactions including acylation, hydrazinolysis, and nucleophilic addition, followed by intramolecular heterocyclization, compounds with potential biological activity were obtained. This process underlines the complexity and the intricate steps required to synthesize such compounds (Hotsulia, 2019).
Molecular Structure Analysis
Molecular structure confirmation of these compounds is achieved through elemental analysis, 1H NMR spectroscopy, and IR-spectrophotometry. These techniques ensure the individuality of substances and their structural integrity, which is critical for their intended biological functions (Hotsulia, 2019).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds have been explored through molecular docking studies against various kinases and enzymes. These studies reveal the potential of these synthesized compounds to modulate biological pathways, highlighting their significance in drug development (Hotsulia, 2019).
properties
IUPAC Name |
5-(2-butyl-5-cyclopropyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-3-10-21-17(19-16(20-21)12-4-5-12)14-6-7-15-13(11-14)8-9-18-15/h6-9,11-12,18H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYXLHINUFNUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC(=N1)C2CC2)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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